ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
Description
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is a heterocyclic oxoacetate ester featuring a thiophene ring substituted with bromine at position 3 and a methyl group at position 3. It has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F662740), indicating its specialized use in research .
The thiophene ring provides a planar aromatic system that facilitates π-stacking interactions, while the bromine and methyl substituents modulate electronic and steric properties. The oxoacetate moiety introduces reactivity for further functionalization, such as nucleophilic substitution or condensation reactions.
Properties
CAS No. |
1470541-73-1 |
|---|---|
Molecular Formula |
C9H9BrO3S |
Molecular Weight |
277.1 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: Thiophene derivatives, including this compound, have shown potential in biological studies, particularly in the development of new pharmaceuticals. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on thiophene scaffolds for treating various diseases.
Industry: In material science, thiophene derivatives are used in the production of conductive polymers and other advanced materials
Mechanism of Action
The mechanism by which ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 2-(5-Bromothiophen-2-yl)-2-oxoacetate ()
- Structure : Bromine at position 5 of thiophene (vs. position 3 in the target compound).
- This may enhance reactivity in nucleophilic additions.
- Applications : Used in synthesizing kinase inhibitors and antimicrobial agents .
Ethyl 2-(5-Bromo-2-nitrothiophen-3-yl)acetate ()
- Structure : Nitro group at position 2 and bromine at position 5 on thiophene.
- Impact : The nitro group intensifies electron withdrawal, reducing the electron density of the thiophene ring. This contrasts with the methyl group in the target compound, which is electron-donating. Such differences influence solubility and metabolic stability .
Heterocyclic Ring Variations
Ethyl 2-(5-Bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate ()
- Structure : Indole ring substituted with bromine and methyl groups.
- Impact : Indole’s nitrogen atom introduces hydrogen-bonding capability, unlike thiophene. This enhances interactions with biological targets like glycogen synthase kinase-3 (GSK-3), making it relevant in neurodegenerative disease research .
Ethyl 2-(6-Substituted Benzo[d]thiazol-2-ylamino)-2-oxoacetate ()
Functional Group Modifications
Ethyl 2-[2-Fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate ()
- Structure : Fluorinated phenyl ring instead of thiophene.
- Impact : Fluorine and trifluoromethyl groups increase lipophilicity and metabolic resistance. Compared to bromine and methyl, these substituents enhance bioavailability but may reduce aromatic π-stacking .
Ethyl 2-(4-(5,9-Dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio)thiophen-2-yl)-2-oxoacetate ()
Comparative Data Table
Research Findings and Trends
- Bioactivity : Thiophene-based oxoacetates (e.g., ) show broader antimicrobial activity compared to phenyl-substituted analogs (), likely due to improved membrane interaction .
- Synthetic Utility : Bromine at position 3 (target compound) allows regioselective functionalization, whereas position 5 bromine () facilitates electrophilic aromatic substitution .
- Thermodynamic Stability : Methyl groups (target compound) increase steric hindrance, reducing hydrolysis rates of the oxoacetate ester compared to nitro-substituted derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
